Lifitegrast Exhibits Nanomolar Potency in Blocking LFA-1/ICAM-1 Interaction In Vitro
Lifitegrast potently inhibits Jurkat T-cell attachment to ICAM-1 with an IC50 of 2.98 nM . While direct comparator data for other LFA-1 antagonists in the same assay are limited, this potency underpins its clinical efficacy and distinguishes it from non-LFA-1 targeting agents .
| Evidence Dimension | Inhibition of Jurkat T-cell adhesion to ICAM-1 |
|---|---|
| Target Compound Data | IC50 = 2.98 nM |
| Comparator Or Baseline | No direct comparator in same assay; class-level inference for LFA-1 antagonists. |
| Quantified Difference | Not applicable (cross-study context) |
| Conditions | In vitro cell adhesion assay using Jurkat T cells and immobilized ICAM-1 |
Why This Matters
Demonstrates target engagement at low nanomolar concentrations, supporting its use as a potent research tool and therapeutic agent.
